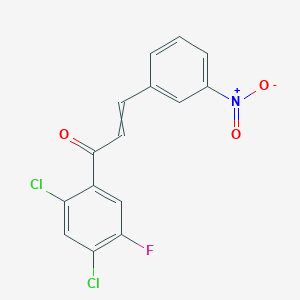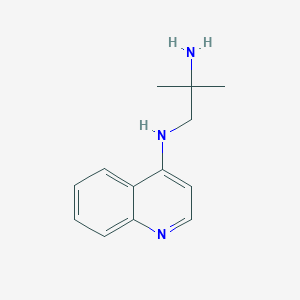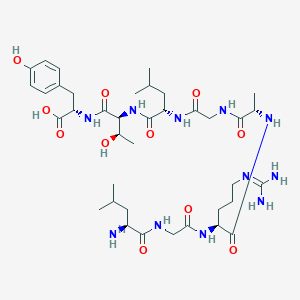![molecular formula C22H25NO4 B14239033 3-Methoxy-N-[1-(4-methoxybenzoyl)cyclopentyl]-2-methylbenzamide CAS No. 551963-76-9](/img/structure/B14239033.png)
3-Methoxy-N-[1-(4-methoxybenzoyl)cyclopentyl]-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-N-[1-(4-methoxybenzoyl)cyclopentyl]-2-methylbenzamide is an organic compound with a complex structure that includes methoxy, benzoyl, cyclopentyl, and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N-[1-(4-methoxybenzoyl)cyclopentyl]-2-methylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of 4-methoxybenzoyl chloride: This is achieved by reacting 4-methoxybenzoic acid with thionyl chloride.
Cyclopentylamine Reaction: The 4-methoxybenzoyl chloride is then reacted with cyclopentylamine to form N-(4-methoxybenzoyl)cyclopentylamine.
Methoxybenzamide Formation: The final step involves reacting N-(4-methoxybenzoyl)cyclopentylamine with 3-methoxy-2-methylbenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N-[1-(4-methoxybenzoyl)cyclopentyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Products include 3-methoxy-2-methylbenzoic acid and 4-methoxybenzoic acid.
Reduction: Products include 3-methoxy-N-[1-(4-methoxybenzyl)cyclopentyl]-2-methylbenzamide.
Substitution: Products depend on the substituent introduced, such as 3-ethoxy-N-[1-(4-ethoxybenzoyl)cyclopentyl]-2-methylbenzamide.
Scientific Research Applications
3-Methoxy-N-[1-(4-methoxybenzoyl)cyclopentyl]-2-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-N-[1-(4-methoxybenzoyl)cyclopentyl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-N-[1-(4-methoxybenzoyl)cyclohexyl]-2-methylbenzamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
3-Methoxy-N-[1-(4-methoxybenzoyl)cycloheptyl]-2-methylbenzamide: Similar structure but with a cycloheptyl group.
Uniqueness
3-Methoxy-N-[1-(4-methoxybenzoyl)cyclopentyl]-2-methylbenzamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Properties
CAS No. |
551963-76-9 |
|---|---|
Molecular Formula |
C22H25NO4 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
3-methoxy-N-[1-(4-methoxybenzoyl)cyclopentyl]-2-methylbenzamide |
InChI |
InChI=1S/C22H25NO4/c1-15-18(7-6-8-19(15)27-3)21(25)23-22(13-4-5-14-22)20(24)16-9-11-17(26-2)12-10-16/h6-12H,4-5,13-14H2,1-3H3,(H,23,25) |
InChI Key |
PWBJZQHIHLCKQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC)C(=O)NC2(CCCC2)C(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


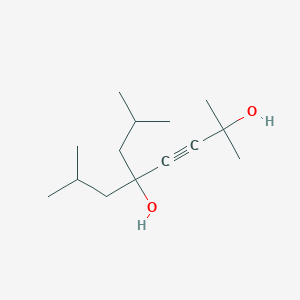
![2-(Dimethylamino)ethyl tricyclo[4.3.1.1(3,8)]undecane-1-carboxylate](/img/structure/B14238953.png)




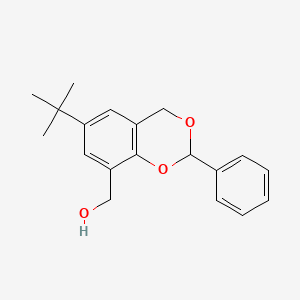
![3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine](/img/structure/B14238993.png)
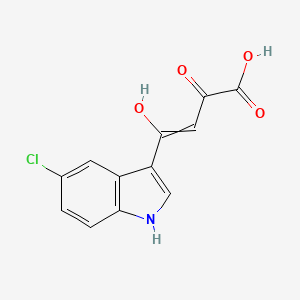
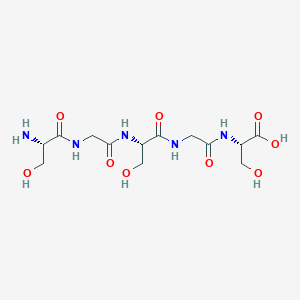
![3-[(3-Hydroxyphenyl)tellanyl]but-2-enoic acid](/img/structure/B14239014.png)
